Quinocide, (S)-

Description

Introduction to Quinocide: Chemical Identity and Historical Context

Nomenclature and IUPAC Classification

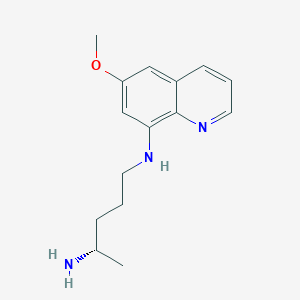

Quinocide is systematically named 1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine under IUPAC guidelines, reflecting its quinoline core substituted with a methoxy group at position 6 and a pentane-1,4-diamine side chain at position 8. Its molecular formula, C₁₅H₂₁N₃O , corresponds to a molecular weight of 259.35 g/mol. The compound’s SMILES notation, CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N , further illustrates its branched aliphatic amine structure attached to the quinoline scaffold.

Synonymously termed Primaquine EP Impurity A in pharmaceutical contexts, Quinocide shares regulatory significance as a contaminant in primaquine formulations. Additional identifiers include its CAS registry number (525-61-1) and alternative names such as Chinocide and NSC 50986.

Discovery Timeline and Key Milestones in Anti-Malarial Research

Quinocide emerged in 1952 through Soviet research efforts to synthesize 8-aminoquinoline derivatives with enhanced anti-relapse properties against Plasmodium vivax malaria. Early studies demonstrated its equivalence to acriquine-plasmocide combinations in efficacy but with a shorter 10–14 day treatment course, enabling scalable prophylactic use in endemic regions. By the 1960s, its role expanded into mass administration programs, driven by its ability to target tissue-stage parasites and prevent relapse.

A pivotal milestone occurred in 2009 with the development of advanced analytical methods, such as supersonic gas chromatography-mass spectrometry (GC-MS) and capillary zone electrophoresis (CZE) , enabling precise quantification of Quinocide in primaquine formulations. These techniques addressed contamination challenges, ensuring pharmaceutical quality control and reaffirming Quinocide’s structural relevance in anti-malarial research.

Table 1: Key Milestones in Quinocide Research

Structural Relationship to Primaquine and Other 8-Aminoquinolines

Quinocide and primaquine share a foundational 8-aminoquinoline structure , characterized by a methoxy-substituted quinoline ring and an aliphatic side chain. However, their structural divergence lies in the side chain configuration:

- Primaquine : Features a primary amine-terminated butyl chain.

- Quinocide : Contains a pentane-1,4-diamine side chain with a secondary amine group.

This minor structural variation renders Quinocide a stereoisomeric impurity in primaquine synthesis, necessitating rigorous chromatographic separation during pharmaceutical production. Both compounds inhibit malaria parasite mitochondrial function, but Quinocide’s extended side chain may influence binding kinetics to parasitic targets.

Table 2: Structural Comparison of Quinocide and Primaquine

| Feature | Quinocide | Primaquine |

|---|---|---|

| Core Structure | 8-aminoquinoline | 8-aminoquinoline |

| Substituent at C6 | Methoxy (-OCH₃) | Methoxy (-OCH₃) |

| Side Chain | Pentane-1,4-diamine | 4-Aminobutyl |

| Molecular Formula | C₁₅H₂₁N₃O | C₁₅H₂₁N₃O |

| CAS Number | 525-61-1 | 90-34-6 |

Among 8-aminoquinolines, Quinocide’s pentane-1,4-diamine group distinguishes it from derivatives like tafenoquine (longer terminal amine) and pamaquine (dimethylamino group). These structural nuances correlate with variations in pharmacokinetics, such as hepatic metabolism rates and tissue distribution.

Structure

3D Structure

Properties

CAS No. |

738578-54-6 |

|---|---|

Molecular Formula |

C15H21N3O |

Molecular Weight |

259.35 g/mol |

IUPAC Name |

(4S)-1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |

InChI |

InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3/t11-/m0/s1 |

InChI Key |

NBAFIBBHADOTMU-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N |

Canonical SMILES |

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation Process

| Step | Reaction Type | Reactants / Conditions | Product / Description |

|---|---|---|---|

| 1 | Michael Condensation | Nitroethane + Methyl acrylate, catalyzed by triethylamine, stirred at 30–40 °C, solvent removal by vacuum | 4-nitro-methyl valerate (Compound 3) |

| 2 | Hydrolysis & Acidification | Compound 3 + HCl reflux, cooled, extracted with ethyl acetate, washed with sodium bicarbonate, acidified to pH 2–3 | 4-nitro-valeric acid (Compound 4) |

| 3 | Acyl Chloride Formation | Compound 4 dissolved in anhydrous ethyl acetate, reacted with sulfur oxychloride under reflux | 4-nitro-valeryl chloride (Compound 5) |

| 4 | Amidation | 6-methoxy-8-quinolylamine dissolved in chloroform at -5 to -10 °C, Compound 5 added dropwise, stirred at room temperature | 8-(4-nitro-valeryl amido) amino-6-methoxyquinoline (Compound 7) |

| 5 | Carbonyl Reduction | Compound 7 dissolved in anhydrous tetrahydrofuran, cooled to 0–5 °C, sodium borohydride added, iodine solution dripped, stirred overnight | 8-(4-nitro-amyl group) amino-6-methoxyquinoline (Compound 8) |

| 6 | Nitro Reduction | Compound 8 dissolved in methanol, 10% Pd/C catalyst, hydrogen atmosphere at room temperature | 8-(4-amido-amyl group) amino-6-methoxyquinoline (Compound 9) |

| 7 | Hydrochloride Salt Formation | Compound 9 dissolved in ethanol, concentrated HCl added under stirring, ethyl acetate added, filtered and washed | Quinocide hydrochloride (Compound 10) |

Reaction Details and Conditions

Michael Condensation: The reaction between nitroethane and methyl acrylate is catalyzed by triethylamine, a base that facilitates the nucleophilic addition of the nitroethane active methylene group to the activated double bond of methyl acrylate. The reaction temperature is maintained between 30 and 40 °C to optimize yield and minimize side reactions. The solvent is removed under reduced pressure to isolate the intermediate ester.

Hydrolysis and Acidification: The ester intermediate undergoes acid-catalyzed hydrolysis using hydrochloric acid under reflux conditions. After cooling, the mixture is extracted with ethyl acetate and washed with saturated sodium bicarbonate to remove impurities. Acidification to pH 2–3 precipitates the corresponding acid.

Acyl Chloride Formation: The acid is converted to the acyl chloride using sulfur oxychloride (thionyl chloride) in anhydrous ethyl acetate under reflux. This step activates the acid for subsequent amidation.

Amidation: The acyl chloride intermediate is reacted with 6-methoxy-8-quinolylamine in chloroform at low temperature (-5 to -10 °C) to control the reaction rate and avoid side reactions. The mixture is then stirred at room temperature to complete the amidation, forming the amide linkage.

Carbonyl Reduction: Sodium borohydride is used to reduce the carbonyl group in the amide intermediate. The reaction is performed in anhydrous tetrahydrofuran at 0–5 °C, with iodine solution added slowly to facilitate the reduction. The reaction is allowed to proceed overnight to ensure completion.

Nitro Reduction: The nitro group is reduced to an amine using catalytic hydrogenation with 10% palladium on carbon in methanol at room temperature under hydrogen atmosphere. This step is critical for converting the nitro group to the corresponding amine, a key functional group in Quinocide.

Hydrochloride Salt Formation: The final amine product is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in ethanol, followed by precipitation with ethyl acetate. The solid is filtered and washed to yield the pure Quinocide hydrochloride.

Yield and Purity

- The overall yield of Quinocide hydrochloride from starting materials is reported to be above 94%, indicating an efficient and high-yielding process.

- Purification steps such as column chromatography and solvent extraction are employed at various stages to ensure high purity.

- The process uses low-cost raw materials and straightforward reaction conditions, making it suitable for scale-up and industrial production.

Research Findings and Industrial Relevance

- The described synthetic route is patented and recognized for its operational simplicity and cost-effectiveness.

- The method avoids complex chiral resolution steps by starting with enantiomerically pure or controlled intermediates, ensuring the (S)-enantiomer of Quinocide is obtained.

- The process has been validated for industrial production, with reproducible yields and product quality.

- The hydrochloride salt form of Quinocide is preferred for pharmaceutical formulations due to its stability and solubility characteristics.

Summary Table of Key Reaction Parameters

| Step | Reaction Type | Temperature (°C) | Catalyst/Reagent | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Michael Condensation | 30–40 | Triethylamine | None (solvent removed) | Until completion | High | Vacuum solvent removal |

| 2 | Hydrolysis/Acidification | Reflux, then RT | HCl | Ethyl acetate | Several hours | High | pH adjusted to 2–3 |

| 3 | Acyl Chloride Formation | Reflux | Sulfur oxychloride | Anhydrous ethyl acetate | 1–2 hours | High | Anhydrous conditions required |

| 4 | Amidation | -5 to -10, then RT | 6-methoxy-8-quinolylamine | Chloroform | Several hours | High | Dropwise addition |

| 5 | Carbonyl Reduction | 0–5 | Sodium borohydride, iodine | Anhydrous THF | Overnight | High | Slow addition of iodine |

| 6 | Nitro Reduction | RT | 10% Pd/C, H2 | Methanol | Several hours | High | Catalytic hydrogenation |

| 7 | Hydrochloride Formation | RT | Concentrated HCl | Ethanol, ethyl acetate | Several hours | High | Precipitation and washing |

This detailed preparation method for Quinocide, (S)- is based on authoritative patent literature and scientific research, providing a robust and scalable synthetic route with high yield and purity suitable for pharmaceutical development and production.

Chemical Reactions Analysis

Quinocide, (S)-, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimalarial Activity

Quinocide has shown significant effectiveness against malaria:

- Efficacy: Clinical trials reveal that short courses (10-14 days) of Quinocide are as effective as longer treatments with other antimalarials like acriquine .

- Safety Profile: Side effects are generally mild and transient, allowing for continued treatment without interruption .

Antimicrobial Properties

Research indicates that Quinocide exhibits antimicrobial activity beyond malaria:

- It has been evaluated for its antibacterial and antifungal properties, showing promising results against various pathogens .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 3.125 mg/mL |

Industrial Applications

In addition to its medicinal uses, Quinocide serves as a building block in chemical synthesis:

- It is utilized in developing new pharmaceuticals and materials due to its unique chemical structure .

Clinical Trials

- A study involving mass drug administration (MDA) with Quinocide demonstrated a significant reduction in malaria incidence rates in targeted populations across various regions including China and Taiwan. However, challenges in completely interrupting transmission were noted due to residual cases.

Toxicity Studies

Research has shown that mixtures of Quinocide with primaquine can significantly increase toxicity levels:

- A combination of 6% Quinocide with primaquine was found to be twice as toxic as a 0.5% mixture. The primary toxic effects include hemolysis and suppression of myeloid elements in bone marrow.

Mechanism of Action

The mechanism of action of Quinocide, (S)-, involves its interaction with specific molecular targets. It is believed to interfere with the metabolic processes of certain pathogens, thereby exerting its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is known to disrupt cellular functions by binding to key enzymes and proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Quinocide belongs to the 8-aminoquinoline class, which includes primaquine, pamaquine, pentaquine, and tafenoquine. Key structural and physicochemical differences are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

The positional isomerism between Quinocide and primaquine reduces metabolic stability in Quinocide, accelerating its degradation and contributing to higher toxicity .

Antimalarial Activity

- Quinocide: Effective against pre-erythrocytic (hypnozoites) and erythrocytic stages of P. vivax. A 10–14 day course achieves radical cure rates comparable to primaquine but with a narrower therapeutic index .

- Primaquine : The gold standard for P. vivax relapse prevention. Lower toxicity allows prolonged use, but requires co-administration with blood schizonticides like chloroquine .

- Pamaquine/Pentaquine: Early 8-aminoquinolines with higher hemolytic toxicity, largely replaced by primaquine .

- Tafenoquine: A newer long-acting analog with single-dose efficacy but contraindicated in glucose-6-phosphate dehydrogenase (G6PD) deficiency .

Table 2. Key Pharmacological Parameters

| Parameter | Quinocide | Primaquine | Tafenoquine |

|---|---|---|---|

| IC₅₀ (Hsp90 Inhibition) | 5.8 μM | N/A | N/A |

| Therapeutic Dose | 30 mg/day | 15–30 mg/day | 300 mg single dose |

| Relapse Prevention | 90–95% | 95–100% | 95–100% |

Toxicity and Side Effects

Quinocide exhibits dose-dependent toxicity, particularly methemoglobinemia, leukopenia, and hemolysis in G6PD-deficient individuals. Its toxicity is exacerbated when combined with other antimalarials (e.g., chloroquine) . In contrast, primaquine’s toxicity is manageable with dose adjustments, and tafenoquine’s long half-life reduces treatment duration but increases cumulative risk .

Table 3. Toxicity Profile Comparison

| Toxicity | Quinocide | Primaquine | Pamaquine |

|---|---|---|---|

| Hemolytic Risk | High (G6PD-deficient) | Moderate | Severe |

| GI Side Effects | Moderate | Mild | Severe |

| Methemoglobinemia | Frequent | Rare | Common |

Table 4. Analytical Methods for Separation

| Method | Resolution (Quinocide vs. Primaquine) | Key Additive/Column | Reference |

|---|---|---|---|

| CZE | 3.5–3.8 | β-cyclodextrin | |

| HPLC | >4.0 | YMC-Pack C30 column | |

| SFC | Complete | HRIC column |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.